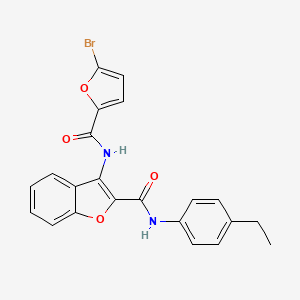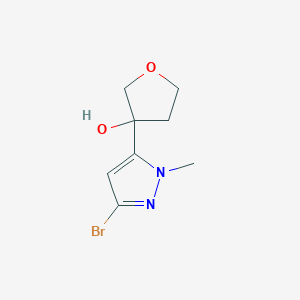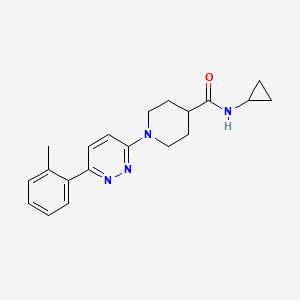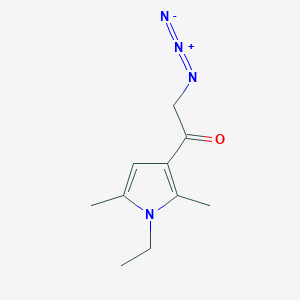![molecular formula C20H16ClFN6O2 B2795440 (2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105249-62-4](/img/structure/B2795440.png)
(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a chloro-fluorophenyl group, a furan ring, a triazolopyridazine ring, and a piperazine ring. These groups are common in many pharmaceutical compounds due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the chloro and fluoro groups on the phenyl ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Properties such as solubility, melting point, and stability could be predicted based on the functional groups present .Scientific Research Applications
Synthesis of Novel Compounds : Abdelhamid, Shokry, and Tawfiek (2012) demonstrated the synthesis of various heterocyclic compounds, including pyridazine derivatives, from sodium salt of hydroxy-naphtho[2,1-b]furan-2-ylpropenone. These compounds can be crucial in developing new drugs and understanding chemical interactions in biological systems (Abdelhamid, Shokry, & Tawfiek, 2012).
Potential for Antagonist Activity : Watanabe et al. (1993) discussed the synthesis of piperidines with potent 5-HT2 antagonist activity. This research contributes to understanding how structural variations in these compounds can influence their biological activity (Watanabe, Yoshiwara, & Kanao, 1993).
Anti-Diabetic Applications : Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for Dipeptidyl peptidase-4 (DPP-4) inhibition, demonstrating potential applications in anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Activities : Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Antiviral Activities : Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, and Vedula (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activity, highlighting the potential for these compounds in cancer and viral infection treatments (Jilloju et al., 2021).
Structural and Electronic Properties : Georges, Vercauteren, Evrard, and Durant (1989) analyzed the crystal structures and electronic properties of anticonvulsant drugs, including pyridazine, triazine, and pyrimidine derivatives. This research provides insight into the molecular basis of their pharmacological effects (Georges, Vercauteren, Evrard, & Durant, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN6O2/c21-13-3-1-4-14(22)18(13)20(29)27-10-8-26(9-11-27)17-7-6-16-23-24-19(28(16)25-17)15-5-2-12-30-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEAISDSJOMSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2795358.png)


![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)
![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)

![9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride](/img/structure/B2795367.png)
![2-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2795368.png)

![[4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2795372.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2795375.png)
![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2795376.png)
